molecular formula C10H16O3 B13475994 Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate

Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate

Katalognummer: B13475994
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: HYGDXZHXIAJKHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes, which make them valuable in various fields of chemistry and biology. The compound is characterized by a tert-butyl group attached to a 2-oxabicyclo[2.1.1]hexane ring system, which includes an oxygen atom and a carboxylate group.

Vorbereitungsmethoden

The synthesis of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . Another approach involves iodocyclization reactions, which provide a practical route to 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors .

Analyse Chemischer Reaktionen

Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

tert-butyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(2,3)13-8(11)10-4-7(5-10)6-12-10/h7H,4-6H2,1-3H3

InChI-Schlüssel

HYGDXZHXIAJKHB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C12CC(C1)CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.